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Lingual antimicrobial peptide

Cat. No.: B1576183
Attention: For research use only. Not for human or veterinary use.
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Description

The Lingual Antimicrobial Peptide (LAP) is a well-characterized β-defensin first isolated from bovine tongue epithelium . It serves as a critical component of the innate immune system, providing a first line of defense against microbial invasion . LAP is expressed in various epithelial tissues, including the tongue, respiratory and intestinal tracts, and mammary glands . Its expression is significantly upregulated in response to inflammation and bacterial infection, such as in bovine mastitis, where a positive relationship between somatic cell count in milk and LAP gene expression has been demonstrated . This inducible nature makes LAP a valuable marker for studying host-pathogen interactions. Functionally, LAP exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria . As a cationic peptide, its mechanism of action is primarily attributed to disrupting microbial membranes. It can exert its effect through mechanisms such as the carpet model or toroidal pore formation, which compromise membrane integrity and lead to bacterial cell death . Research applications for LAP are extensive. It is a crucial reagent for investigating the role of defensins in mucosal immunity, particularly in the oral environment and mammary gland . Studies have functionally confirmed the presence of LAP in bovine milk, where it retains antimicrobial activity against pathogens like Escherichia coli . Furthermore, LAP is an excellent model for exploring the regulation of inducible AMPs and their potential as therapeutic agents in the face of growing antibiotic resistance . This product is supplied for research purposes to facilitate these and other scientific investigations. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antimicrobial

sequence

NPVSCARNKGICVPSRCPGNMRQIGTCLGPPVKCCR

Origin of Product

United States

Biological Occurrence and Expression Dynamics of Lingual Antimicrobial Peptide

Spatial Localization and Distribution

The presence of LAP has been documented across various epithelial tissues, where it serves as a key defender against microbial invasion. Its distribution is particularly concentrated in areas with high exposure to the external environment and endogenous microflora.

The oral cavity is a primary site of LAP expression. It was first identified in bovine tongue epithelium, particularly in areas surrounding inflammation and lesions. nih.govasm.org This localization highlights its role in the active immune surveillance of the oral mucosa. nih.gov Research confirms that LAP is an epithelial antimicrobial peptide (EAP) with activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Its expression in the stratified squamous epithelium of the tongue underscores its function as a protective barrier at the initial point of entry for many pathogens. nih.gov

Table 1: Lingual Antimicrobial Peptide (LAP) in Oral Tissues

TissueSpecific LocationKey Research FindingReference
Bovine TongueStratified squamous epitheliumFirst identified in this tissue; mRNA expression is markedly induced around inflammatory lesions. nih.govasm.orgnih.gov

The expression of LAP extends throughout the bovine gastrointestinal tract, indicating a widespread protective function. Immunohistochemical studies in calves have precisely mapped its distribution. Immunoreactive LAP is found in the stratum corneum of the stratified squamous epithelium of the esophagus, rumen, reticulum, and omasum. nih.gov In the abomasum (the glandular stomach), LAP is specifically localized to the chief cells within the gastric glands. nih.gov Further down the digestive tract, weak immunoreactions have been detected in the mucosal epithelium of the cecum, colon, and rectum. Additionally, some leukocyte-like cells within the ileum's lamina propria and Peyer's patches show LAP-positive reactions. nih.gov This differential localization suggests specific roles for LAP in combating pathogens at various stages of digestion. nih.gov

Table 2: Distribution of this compound (LAP) in the Bovine Gastrointestinal Tract

OrganSpecific Location of ExpressionReference
Esophagus, Rumen, Reticulum, OmasumStratum corneum of stratified squamous epithelium nih.gov
AbomasumChief cells of gastric glands nih.gov
IleumLeukocyte-like cells in lamina propria and Peyer's patch nih.gov
Cecum, Colon, RectumWeak immunoreaction in mucosal epithelium of intestinal glands nih.gov

The bovine mammary gland is another critical site of LAP expression, where it contributes to the innate immune defense against mastitis, an inflammatory condition of the udder. nih.gov Studies have demonstrated that LAP is localized in the epithelial cells of the mammary alveoli. nih.gov Importantly, its expression is not limited to infected tissue; LAP has been identified in the epithelium of both infected and non-infected alveoli, suggesting a role in both active defense and routine surveillance. nih.gov Research has shown a positive correlation between the somatic cell count in milk—an indicator of inflammation—and the level of LAP mRNA expression. nih.govasm.org In cases of mastitis, LAP mRNA is abundantly expressed in the epithelial cells of ductal linings and alveoli, indicating that its production is induced at the site of infection. nih.gov

Beyond the oral and gastrointestinal tissues, LAP has been identified in other locations, further cementing its status as a widespread component of the innate immune system. Notably, LAP expression has been found in infected bovine respiratory tissue. nih.gov This suggests a protective role in the airways, which, like the oral cavity and gut, are constantly exposed to microorganisms.

Regulation of this compound Expression

The expression of LAP is not static; it is carefully regulated to respond to the presence of microbial threats. While some antimicrobial peptides are produced continuously, the available evidence indicates that LAP expression is highly inducible.

While many epithelial antimicrobial peptides are expressed constitutively to maintain a baseline level of defense, studies on LAP predominantly highlight its inducible nature. nih.govresearchgate.net In bovine models, LAP expression is significantly stimulated at sites of infection or inflammation. nih.gov For instance, research on bovine mammary glands showed that LAP mRNA was not detected in tissue from noninfected quarters, whereas it was abundantly expressed in mastitic tissue. nih.gov This pattern suggests that LAP transcription is strongly upregulated in response to pathogenic stimuli or inflammatory cytokines rather than being constitutively expressed at high levels in healthy, unchallenged tissue. nih.govasm.org However, the detection of the LAP peptide in the epithelial cells of non-infected mammary alveoli indicates that a low level of basal or constitutive expression may exist to provide initial surveillance against invading microbes. nih.gov

Inducible Expression in Response to Pathogenic Stimuli

The expression of this compound (LAP) is not static; it is dynamically regulated and can be significantly induced in the presence of pathogenic threats. This inducibility is a cornerstone of its function in the innate immune system, allowing for a rapid response at sites of microbial challenge. Research has shown that the messenger RNA (mRNA) for LAP is markedly upregulated in epithelial cells upon exposure to components of microorganisms.

A key pathogenic stimulus that triggers LAP expression is lipopolysaccharide (LPS). LPS is a major component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune response. Studies on bovine mammary and tracheal epithelial cells have demonstrated that exposure to LPS leads to a significant increase in LAP mRNA expression. nih.govmdpi.comnih.govfrontiersin.org This response is mediated through pattern recognition receptors, such as Toll-like receptors (TLRs), which recognize conserved microbial structures like LPS and initiate a signaling cascade that results in the transcription of immune response genes, including those for β-defensins like LAP. mdpi.comwikipedia.org

The induction of LAP appears to be a broad-spectrum response rather than a reaction to a specific bacterial species. In cases of bovine mastitis, increased LAP expression was observed regardless of the specific gram-positive bacteria causing the infection. nih.gov This suggests that the host's epithelial cells recognize common microbial-associated molecular patterns (MAMPs) to trigger a defensive upregulation of LAP. mdpi.com

Table 1: Induction of this compound (LAP) by Pathogenic Stimuli
StimulusCell/Tissue TypeObserved EffectKey Findings
Lipopolysaccharide (LPS)Bovine Mammary and Tracheal Epithelial CellsIncreased LAP mRNA ExpressionDemonstrates induction by a key component of Gram-negative bacteria, mediated via pattern recognition receptors. mdpi.comnih.govfrontiersin.org
Bacterial Infection (Gram-positive)Bovine Mammary EpitheliumIncreased LAP mRNA ExpressionIndicates a broad response to bacterial pathogens, not limited to a single species. nih.gov
General Microbial InsultsOral EpitheliumUpregulation of β-defensins (family including LAP)Epithelial cells induce antimicrobial peptides as an active defense against microbial challenges. nih.gov

Influence of Inflammatory States on this compound Transcription

There is a strong and direct correlation between inflammatory states and the transcriptional upregulation of this compound. LAP was first isolated from inflamed bovine tongue epithelium, and its expression is consistently elevated in tissues undergoing inflammation. nih.gov This link underscores its role as an integral component of the inflammatory response, where it contributes to host defense.

Studies on naturally occurring lesions in bovine tongues found that LAP mRNA abundance was markedly increased in the epithelium surrounding these inflamed areas. The heightened expression coincided with the cellular hallmarks of both acute and chronic inflammation in the underlying tissue. nih.gov

A significant body of research has focused on bovine mastitis, an inflammatory disease of the mammary gland, as a model for LAP expression. In these studies, a positive correlation was established between the somatic cell count (SCC) in milk—a key indicator of inflammation—and the level of LAP expression in the mammary tissue. nih.govnih.govmdpi.com Using in-situ hybridization techniques, researchers confirmed that LAP mRNA was specifically expressed in the epithelial cells of mastitic tissue, particularly in ductal linings and alveolar cells showing clear signs of inflammation, such as the infiltration of neutrophils. nih.gov This localized expression at the site of infection and inflammation suggests a targeted role in combating the invading pathogens.

Table 2: Upregulation of this compound (LAP) in Inflammatory States
Inflammatory ConditionTissueMethod of DetectionKey Findings
Tongue LesionsBovine Tongue EpitheliummRNA AnalysisLAP mRNA abundance is markedly increased in epithelium around lesions, coinciding with signs of acute and chronic inflammation. nih.gov
Mastitis (Mammary Gland Inflammation)Bovine Mammary EpitheliumReal-time PCR, In Situ HybridizationA positive relationship exists between somatic cell count (inflammation marker) and LAP mRNA expression. Expression is localized to inflamed epithelial cells. nih.govnih.gov

Hormonal and Cellular Factor Modulation of Expression

The expression of β-defensins, the family to which LAP belongs, is modulated by a variety of systemic and local factors, including hormones and cellular molecules. While direct research on the specific hormonal regulation of LAP is limited, studies on other β-defensins in various tissues provide strong evidence for such control mechanisms, which are likely conserved across the peptide family. mdpi.comnih.gov

Hormonal Influence: Hormones, particularly those related to reproduction and metabolism, have been shown to influence β-defensin expression.

Estrogen and Progesterone (B1679170): In the female reproductive tract, estrogen has been found to increase the expression of some β-defensins in uterine and oviductal epithelial cells. nih.gov Conversely, progesterone can sometimes have a decreasing effect. This hormonal regulation suggests a mechanism to modulate innate immunity in rhythm with the reproductive cycle. nih.gov

Androgens: In the male reproductive tract, the expression of several β-defensins is dependent on androgens. This regulation is crucial for protecting the tract from infection and maintaining an environment suitable for sperm maturation. nih.gov

Thyroid Hormones: Thyroid hormones (T3 and T4) have been identified as inducers of other antimicrobial peptides, suggesting a potential role in regulating the broader family of AMPs, which could include β-defensins. nih.govresearchgate.net

Cellular Factor Modulation: Cellular factors, including cytokines and essential nutrients, play a critical role in fine-tuning β-defensin expression.

Pro-inflammatory Cytokines: Molecules such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are potent inducers of β-defensin expression. nih.govpnas.org These cytokines are released by immune and epithelial cells during infection and inflammation, creating a positive feedback loop that amplifies the antimicrobial response.

Amino Acids: Certain essential amino acids have been identified as specific inducers of β-defensin expression. Notably, L-isoleucine has been shown to activate the transcription of β-defensin genes in epithelial cells through the NF-κB signaling pathway, a central pathway in immune gene regulation. pnas.org

Vitamins: Vitamin D has been shown to regulate the expression of other antimicrobial peptides by binding to the vitamin D receptor (VDR), which then interacts with response elements in the promoter regions of target genes. nih.gov Similar mechanisms may exist for β-defensins.

Table 3: Potential Modulators of β-Defensin (including LAP) Expression
Factor CategorySpecific ModulatorObserved Effect on β-defensins/AMPsPotential Significance for LAP
HormonesEstrogenIncreases expression in uterine epithelium. nih.govSuggests potential for hormonal modulation in relevant tissues.
AndrogensRegulates expression in the male reproductive tract. nih.govHighlights tissue-specific hormonal control of β-defensin levels.
Thyroid HormonesInduces expression of other antimicrobial peptides. nih.govresearchgate.netIndicates a possible link between metabolic state and innate immunity.
Cellular FactorsPro-inflammatory Cytokines (IL-1β, TNF-α)Potent inducers of β-defensin expression. nih.govpnas.orgLinks LAP expression directly to the broader inflammatory response network.
L-IsoleucineSpecifically induces β-defensin expression via NF-κB. pnas.orgShows that nutritional status (amino acid availability) can directly impact innate defense.
Vitamin DInduces other antimicrobial peptides via VDR. nih.govSuggests a role for micronutrients in regulating epithelial antimicrobial barriers.

Antimicrobial Efficacy and Spectrum of Lingual Antimicrobial Peptide

Investigations into Broad-Spectrum Antimicrobial Activity

Research has established that Lingual Antimicrobial Peptide exhibits a broad spectrum of antimicrobial activity, encompassing Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.govuniprot.org This wide range of efficacy underscores its importance in maintaining microbial homeostasis and preventing infections at epithelial surfaces.

LAP has demonstrated efficacy against various Gram-positive bacteria. nih.gov While specific minimum inhibitory concentration (MIC) values for a wide range of Gram-positive species are not extensively detailed in publicly available research, its activity is a recognized characteristic of its broad-spectrum nature. The peptide's cationic properties facilitate its interaction with the negatively charged components of the bacterial cell wall, such as teichoic acids, which is a key step in its mechanism of action against these bacteria.

Data on specific Gram-positive species and their susceptibility to LAP is an area requiring further detailed investigation to establish a comprehensive inhibitory profile.

The antimicrobial activity of LAP extends to Gram-negative bacteria. nih.gov A study investigating the presence of functional LAP in bovine milk demonstrated its activity against Escherichia coli. nih.gov The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides (LPS), presents a formidable barrier to many antimicrobial agents. However, the cationic and amphipathic nature of LAP allows it to interact with and disrupt this membrane, leading to bacterial cell death.

Table 1: Documented Activity of this compound Against a Gram-Negative Bacterium

Bacterial SpeciesFinding
Escherichia coliDemonstrated antimicrobial activity. nih.gov

Further research is needed to quantify the efficacy of LAP against a broader range of Gram-negative pathogens and to determine specific MIC values.

In addition to its antibacterial properties, this compound has been shown to possess antifungal activity. nih.gov This capability is crucial in the oral cavity, where fungi such as Candida species can cause opportunistic infections. nih.gov The mechanism of antifungal action is believed to involve the disruption of the fungal cell membrane, a common mode of action for many antimicrobial peptides. nih.gov

While the antifungal property of LAP is recognized, detailed studies quantifying its potency against various fungal species are limited.

Information regarding the specific antiviral properties of this compound is not extensively documented in the available scientific literature. However, other antimicrobial peptides found in the oral cavity and belonging to the defensin (B1577277) family have been shown to exhibit antiviral activity against a range of viruses. nih.govfrontiersin.org This suggests a potential, yet unconfirmed, antiviral role for LAP that warrants further investigation.

Research on Inhibition of Specific Microbial Pathogens

While broad-spectrum activity is a hallmark of LAP, its efficacy against specific pathogens, particularly those prevalent in the oral cavity, is of significant interest. The oral microbiome is a complex ecosystem, and the ability of LAP to inhibit key oral pathogens is vital for maintaining oral health. jkdhs.org

Table 2: Overview of this compound's Efficacy Against Specific Pathogens

Microbial PathogenTypeRelevanceDocumented Efficacy of LAP
Escherichia coliGram-Negative BacteriumGeneral PathogenActive nih.gov

Detailed studies on the inhibitory concentrations of LAP against a wider range of specific oral pathogens such as those responsible for dental caries and periodontal disease are needed to fully elucidate its role in oral health.

Molecular Mechanisms of Lingual Antimicrobial Peptide Action

Membrane-Disrupting Mechanisms

The initial and most widely recognized mechanism of action for lingual antimicrobial peptides like hBD-3 and LL-37 is the physical disruption of microbial cell membranes. Their cationic and amphipathic nature allows them to selectively target and interact with the negatively charged components of bacterial and fungal membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. mdpi.commdpi.com

Upon initial electrostatic attraction to the microbial surface, LAPs bind to and insert into the lipid bilayer. This interaction disrupts the membrane's integrity, leading to increased permeability. nih.govnih.gov This permeabilization allows for the leakage of vital intracellular contents, such as ions, ATP, and metabolites, ultimately culminating in cell death. jkdhs.orgyoutube.com Studies on hBD-3 have shown that it effectively permeabilizes bacterial membranes, an activity that is crucial for its potent bactericidal effect against pathogens like Staphylococcus aureus. nih.govpeptide.co.jp Similarly, LL-37 is well-documented to cause rapid membrane permeabilization in a broad range of microbes. mdpi.comnih.gov The efficiency of this process is a key feature of their antimicrobial action.

Several models have been proposed to describe the precise architecture of the membrane defects created by AMPs. The specific model often depends on the peptide's structure, concentration, and the composition of the target membrane. mdpi.com

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane and aggregate to form a barrel-like structure. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the interior of the pore, creating a water-filled channel. mdpi.com This creates a stable, transmembrane pore through which cellular contents can escape.

Toroidal Pore Model: This model is more commonly associated with peptides like LL-37. mdpi.comnih.gov Here, the peptides insert into the membrane and induce the lipid monolayers to bend inward continuously, forming a pore that is lined by both the peptides and the head groups of the lipid molecules. This causes significant disruption and curvature of the membrane. nih.gov Evidence suggests LL-37 forms toroidal-type pores with a water channel radius of approximately 23–33 Å. nih.govslq.qld.gov.au

The table below summarizes the key features of these pore formation models.

Pore Formation ModelKey CharacteristicsAssociated Lingual AMP Example
Barrel-StavePeptides form a bundle-like assembly; pore is lined only by peptides.General AMP model
ToroidalPeptides and lipid head groups line the pore; causes significant membrane curvature.LL-37 mdpi.comnih.gov

At high concentrations, some LAPs act via a "carpet" mechanism. In this model, the peptides accumulate on the surface of the microbial membrane, parallel to the lipid bilayer, effectively forming a "carpet" that covers a large area. mdpi.comresearchgate.net Once a threshold concentration is reached, this peptide layer causes a detergent-like effect, disrupting the membrane's structure, leading to the formation of micelles and the complete disintegration of the membrane. nih.govmdpi.com This mechanism is distinct from discrete pore formation and results in catastrophic membrane collapse. nih.gov The action of LL-37 has been described as a hybrid mechanism, exhibiting features of both the toroidal pore and the carpet-like model. mdpi.commdpi.com

Intracellular Target Modulation by Lingual Antimicrobial Peptide

Beyond direct membrane lysis, an increasing body of evidence shows that many LAPs, including LL-37, can translocate across the microbial membrane to engage with and disrupt vital intracellular targets. mdpi.comnih.gov This secondary mechanism of action can be the primary mode of killing or can act in concert with membrane disruption to ensure effective pathogen elimination.

Once inside the cell, certain LAPs can bind to negatively charged nucleic acids (DNA and RNA). mdpi.cominvivogen.com This interaction can physically hinder the processes of replication and transcription. For example, LL-37 has been shown to interact with bacterial DNA. invivogen.comresearchgate.net This binding can inhibit DNA synthesis, preventing the microbe from replicating and proliferating. invivogen.com Some studies suggest that by binding to DNA, LL-37 can also trigger the bacterial SOS response, a global response to DNA damage that can ultimately be lethal if the damage is too extensive. nih.gov

The following table details the intracellular targets and effects of lingual antimicrobial peptides.

Intracellular TargetMechanism of ActionObserved EffectExample Peptide
Nucleic Acids (DNA/RNA)Direct binding to DNA and RNA molecules.Inhibition of replication and transcription. invivogen.comLL-37
Protein Synthesis MachineryBinding to ribosomes or essential cofactors.Inhibition of essential protein production. mdpi.comnih.govLL-37

Modulation of Key Microbial Enzyme Activities

The this compound exerts its influence on microbial viability by targeting and altering the function of essential enzymes. While the primary mechanism of many antimicrobial peptides is the disruption of the microbial cell membrane, evidence suggests that LAPs and other beta-defensins can also penetrate the cell and interact with intracellular components. This interaction can lead to the inhibition of crucial enzymatic activities necessary for microbial survival.

One of the key areas of impact is the inhibition of cell wall biosynthesis. Bovine beta-defensins have been shown to target prokaryotic cells by sequestering lipid molecules that are essential precursors for the synthesis of the cell wall. physiology.org By binding to these lipid moieties, the peptides effectively halt the enzymatic cascade responsible for building and maintaining the protective peptidoglycan layer, rendering the microbe susceptible to osmotic stress and lysis.

Furthermore, some antimicrobial peptides have been found to interfere with the activity of intracellular enzymes. For example, certain peptides can inhibit the function of DnaK, a heat shock protein that plays a critical role in chaperone-assisted protein folding. By binding to DnaK, these peptides disrupt the proper folding of newly synthesized proteins, leading to an accumulation of non-functional or misfolded proteins and ultimately, cell death. While direct evidence for LAP's interaction with DnaK is still emerging, the precedent set by other antimicrobial peptides suggests this as a plausible mechanism. Additionally, some antimicrobial peptides have been observed to induce the release of bacterial autolysins, enzymes that degrade the cell wall, leading to self-destruction of the bacterium.

Enzyme/Process Targeted Mechanism of Modulation by Antimicrobial Peptides Potential Consequence for Microbe
Cell Wall BiosynthesisSequestration of lipid precursors essential for peptidoglycan synthesis.Inhibition of cell wall formation, leading to increased susceptibility to osmotic lysis.
DnaK (Heat Shock Protein)Binding to DnaK, inhibiting its chaperone activity.Disruption of protein folding, accumulation of non-functional proteins, and cell death.
AutolysinsInduction of the release of bacterial autolysins.Degradation of the cell's own peptidoglycan layer, resulting in cell lysis.

Disruption of Microbial Cell Division Processes

Beyond enzymatic inhibition, the this compound also demonstrates the ability to interfere with the intricate and highly regulated process of microbial cell division. This disruption prevents bacteria from proliferating, thereby controlling the spread of infection.

A primary target in this process is the protein FtsZ, a homolog of eukaryotic tubulin, which is fundamental to bacterial cytokinesis. FtsZ polymerizes at the mid-cell to form the Z-ring, a structure that acts as a scaffold for the assembly of the divisome—a complex of proteins responsible for septal peptidoglycan synthesis and cell constriction. Research on other antimicrobial peptides, such as CRAMP and Temporin L, has shown that they can directly interact with FtsZ. sigmaaldrich.com This interaction can inhibit the assembly of the Z-ring and interfere with the GTPase activity of FtsZ, which is essential for its dynamic polymerization and depolymerization. By disrupting FtsZ function, these peptides effectively halt cytokinesis, leading to the formation of elongated, filamentous bacterial cells that are unable to divide and eventually die.

While direct studies on the interaction between this compound and FtsZ are ongoing, the structural and functional similarities between LAP and other antimicrobial peptides that target FtsZ strongly suggest a comparable mechanism of action. The disruption of this critical step in cell division represents a powerful strategy for inhibiting bacterial growth.

Cell Division Component Mechanism of Disruption by Antimicrobial Peptides Consequence for Microbial Cell Division
FtsZ Inhibition of FtsZ polymerization and GTPase activity.Failure to form the Z-ring, preventing the initiation of cytokinesis and leading to cell filamentation.
Divisome Complex Interference with the assembly of the divisome at the mid-cell.Inability to synthesize the septal cell wall and constrict the cell for division.

Immunomodulatory Roles of Lingual Antimicrobial Peptide

Contribution to Host Innate Immune Responses

Lingual Antimicrobial Peptide is an important effector molecule of the innate immune system, providing a first line of defense against invading pathogens. nih.gov Its expression is upregulated in response to infection and inflammatory signals, such as those seen in bovine mastitis. nih.govasm.org This inducible expression suggests a key role for LAP in the early stages of an immune response. nih.gov The contribution of β-defensins, including likely LAP, to innate immunity extends beyond direct killing of microbes to include orchestrating the recruitment and activation of various immune cells to the site of infection.

The innate immune functions of β-defensins are multifaceted. They can act as endogenous alarmins, signaling tissue damage and the presence of pathogens to the immune system. This "call to arms" initiates a cascade of defensive measures. The table below summarizes key research findings on the role of β-defensins in the innate immune response, which are likely shared by this compound.

Aspect of Innate ImmunityGeneral Function of β-DefensinsSpecific Examples from β-Defensin Family
Chemoattraction of Immune CellsRecruit key innate immune cells to the site of infection or inflammation.Bovine β-defensins have been shown to attract immature dendritic cells. mdpi.com Human β-defensins can attract monocytes and neutrophils. frontiersin.org
Activation of Immune CellsEnhance the effector functions of innate immune cells.Human β-defensins can induce degranulation of mast cells, releasing histamine (B1213489) and other inflammatory mediators. mdpi.com
Modulation of Cytokine ProductionInfluence the production of signaling molecules that coordinate the immune response.Bovine β-defensins can induce both pro-inflammatory (e.g., TNF-α, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in macrophages. mdpi.com

Role in Modulating Inflammatory Pathways

The inflammatory response is a critical aspect of innate immunity, and β-defensins, likely including this compound, are key modulators of this process. Their expression is often induced by pro-inflammatory cytokines and bacterial components like lipopolysaccharide (LPS), indicating their integral role in the inflammatory cascade. nih.gov The immunomodulatory effects of β-defensins can be both pro-inflammatory, by promoting the recruitment of immune cells and the production of inflammatory mediators, and anti-inflammatory, by helping to resolve inflammation and prevent excessive tissue damage.

The dual nature of β-defensins in inflammation is a topic of ongoing research. In the context of an acute infection, a pro-inflammatory response is beneficial for clearing the pathogen. However, uncontrolled or chronic inflammation can be detrimental to the host. The ability of some antimicrobial peptides to suppress inflammatory responses, for instance by neutralizing LPS, highlights their therapeutic potential. The table below outlines research findings on how β-defensins modulate key inflammatory pathways.

Inflammatory PathwayModulatory Role of β-DefensinsObserved Effects
Cytokine and Chemokine NetworksInduce the expression of a wide range of cytokines and chemokines that orchestrate the inflammatory response.Human β-defensin 2 has been shown to induce the production of various pro-inflammatory cytokines in different cell types.
Lipopolysaccharide (LPS) SignalingCan neutralize LPS, a potent inflammatory molecule from Gram-negative bacteria, thereby dampening the inflammatory response.Some bovine cathelicidins, another class of AMPs, can block LPS-induced expression of cytokine genes in macrophages. nih.gov
Mast Cell DegranulationTrigger the release of histamine and other inflammatory mediators from mast cells.Both human α- and β-defensins have been shown to cause degranulation of mast cells. mdpi.com

Interaction with Immune Cells and Signaling

This compound and other β-defensins exert their immunomodulatory effects through direct interactions with various immune cells, influencing their function and signaling pathways. These interactions are often mediated by specific cell surface receptors, although the exact receptors for many β-defensins are still being identified. The ability of these peptides to bridge the innate and adaptive immune systems is largely dependent on these cellular interactions.

β-defensins have been shown to be chemotactic for a range of immune cells, including immature dendritic cells and memory T cells. frontiersin.orgmdpi.com This recruitment is a critical step in the initiation of an adaptive immune response. Furthermore, β-defensins can influence the maturation and activation of antigen-presenting cells like dendritic cells, thereby shaping the subsequent T-cell response. The signaling pathways activated by β-defensins in immune cells are complex and can involve major pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com The table below details some of the known interactions and signaling events involving β-defensins.

Immune Cell TypeInteraction/Effect of β-DefensinsSignaling Pathways Implicated
Dendritic CellsChemoattraction of immature dendritic cells; can influence maturation and cytokine production.Interaction with chemokine receptors like CCR6 has been reported for some human β-defensins. mdpi.com
MacrophagesModulation of cytokine and chemokine production (both pro- and anti-inflammatory).The Toll-like receptor (TLR)/NF-κB pathway is a crucial regulator of β-defensin induction. mdpi.com
T-LymphocytesChemoattraction of memory T-cells; can influence T-cell activation and proliferation.Human β-defensin 3 has been shown to induce phosphorylation of STAT1 in T-cells. mdpi.com
Mast CellsInduction of degranulation and release of inflammatory mediators.The precise signaling pathways are still under investigation but are thought to involve G-protein coupled receptors.

Genetic and Transcriptional Regulation of Lingual Antimicrobial Peptide

Promoter Region Analysis and Regulatory Elements

The promoter region of the gene encoding lingual antimicrobial peptide is a critical determinant of its expression. Analysis of this region has identified several key regulatory elements that serve as binding sites for various transcription factors. These elements are essential for the initiation and modulation of gene transcription. Research has shown that the 5'-flanking region of the bovine this compound gene contains consensus sequences for transcription factors such as activator protein-1 (AP-1), nuclear factor-kappa B (NF-κB), and CCAAT/enhancer-binding protein (C/EBP). The presence of these binding sites suggests that LAP gene expression is under the control of signaling pathways that respond to inflammatory and microbial cues. Further studies have pinpointed a core promoter region, located between -106 and +29 base pairs, as being essential for the basal transcriptional activity of the LAP gene.

Identification of Transcription Factors Governing this compound Gene Expression

The transcription of the this compound gene is orchestrated by a cohort of transcription factors that bind to the regulatory elements within its promoter. These proteins can either enhance or suppress gene expression, allowing for a finely tuned response to the cellular environment.

Octamer Transcription Factor-1 (Oct-1) Involvement

While the direct role of Octamer Transcription Factor-1 (Oct-1) in the regulation of this compound has not been extensively characterized, its involvement in the expression of other antimicrobial peptides suggests a potential regulatory function. Oct-1 is a ubiquitously expressed transcription factor known to participate in the regulation of numerous genes, including those involved in immune responses. The presence of octamer-like sequences in the promoter regions of various antimicrobial peptide genes warrants further investigation into the specific role of Oct-1 in LAP gene expression.

Nuclear Factor-kappa B (NF-κB) Pathway Interactions

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of the innate immune response and plays a significant role in the expression of many antimicrobial peptides. The promoter of the this compound gene contains binding sites for NF-κB, indicating that its transcription is likely influenced by this pathway. In response to pro-inflammatory stimuli, such as bacterial components or cytokines, the NF-κB transcription factor is activated and translocates to the nucleus. Once in the nucleus, it can bind to the LAP promoter and initiate the transcription of the gene, leading to an increase in LAP synthesis. This mechanism facilitates a rapid and robust antimicrobial response at mucosal surfaces.

CCAAT/Enhancer-Binding Protein (C/EBP) Family Regulation

The CCAAT/Enhancer-Binding Protein (C/EBP) family of transcription factors are key regulators of genes involved in cellular differentiation, inflammation, and metabolism. The promoter region of the this compound gene contains consensus binding sites for C/EBP, suggesting a role for this family of proteins in its transcriptional control. Different members of the C/EBP family can exert distinct effects on gene expression, with some acting as transcriptional activators and others as repressors. The precise C/EBP isoforms that bind to the LAP promoter and their specific regulatory functions are areas of active investigation.

Signaling Pathways Influencing this compound Production

The synthesis of this compound is modulated by a network of intracellular signaling pathways that are activated by a variety of external cues, including microbial products and inflammatory mediators. These pathways ultimately converge on the transcription factors that control the expression of the LAP gene.

A primary pathway involved in regulating LAP production is the Toll-like receptor (TLR) signaling pathway. TLRs are pattern recognition receptors that recognize conserved molecular patterns associated with pathogens. The activation of TLRs on the surface of epithelial cells in the oral cavity can initiate a signaling cascade that leads to the activation of NF-κB and other transcription factors, thereby upregulating the expression of LAP.

Furthermore, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) can also stimulate the production of this compound. These cytokines activate their respective signaling pathways, which often involve the activation of the NF-κB and mitogen-activated protein kinase (MAPK) pathways, both of which can enhance the transcription of the LAP gene.

The following table summarizes the key regulatory elements and transcription factors involved in the genetic and transcriptional regulation of this compound.

Regulatory ComponentTypeFunction
AP-1 Binding SitePromoter ElementBinds Activator Protein-1 (AP-1) transcription factor.
NF-κB Binding SitePromoter ElementBinds Nuclear Factor-kappa B (NF-κB) transcription factor.
C/EBP Binding SitePromoter ElementBinds CCAAT/Enhancer-Binding Protein (C/EBP) family of transcription factors.
Nuclear Factor-kappa B (NF-κB)Transcription FactorActivates LAP gene transcription in response to inflammatory stimuli.
CCAAT/Enhancer-Binding Protein (C/EBP)Transcription FactorModulates LAP gene transcription.

Structure Function Relationships in Lingual Antimicrobial Peptide Research

Influence of Amino Acid Composition on Antimicrobial Potency

Research has shown that the arrangement of cationic and hydrophobic amino acids is a primary determinant of antimicrobial potency. nih.gov Cationic residues, such as lysine (B10760008) and arginine, are crucial for the initial electrostatic attraction to the negatively charged components of microbial cell walls. mdpi.comfrontiersin.org Hydrophobic residues, on the other hand, are essential for inserting into and disrupting the lipid bilayer of the microbial membrane. rsc.org

Furthermore, the presence of specific amino acids like proline can introduce kinks in the peptide's structure, which can be important for its function. researchgate.net Studies on other antimicrobial peptides have demonstrated that substituting certain amino acids can significantly alter the antimicrobial spectrum and efficacy. For instance, replacing specific basic amino acids with alanine (B10760859) in a cathelicidin-derived peptide altered its activity spectrum from broad-spectrum to being more specific against staphylococcal pathogens. nih.gov While direct studies on LAP are specific, the principles derived from other antimicrobial peptides underscore the critical role of amino acid composition. The N-terminal region of the Bubalus bubalis LAP, for example, appears to negate antimicrobial activity, as synthetic peptides corresponding to this region showed no such activity. nih.gov

Role of Cationicity and Hydrophobicity in Membrane Interaction

The antimicrobial action of LAP is largely attributed to its interaction with and disruption of microbial cell membranes. This interaction is primarily governed by two key physicochemical properties: cationicity and hydrophobicity. nih.govsahmri.org.au

Cationicity: LAP possesses a net positive charge due to the presence of cationic amino acid residues like lysine and arginine. mdpi.commdpi.com This positive charge facilitates the initial electrostatic attraction of the peptide to the negatively charged molecules on the surface of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding is a critical step that concentrates the peptide on the microbial surface, paving the way for subsequent disruptive actions. nih.gov

Hydrophobicity: Following the initial electrostatic interaction, the hydrophobic residues of LAP play a crucial role in its insertion into the lipid bilayer of the microbial membrane. rsc.orgresearchgate.net This insertion disrupts the membrane's integrity, leading to the formation of pores or channels. This disruption ultimately causes the leakage of essential intracellular components and cell death. mdpi.com The balance between cationicity and hydrophobicity is critical; a high degree of hydrophobicity can lead to strong self-association of the peptides, which may not be optimal for antimicrobial activity. nih.gov Therefore, an optimal balance is necessary for efficient membrane disruption and potent antimicrobial effect.

The interplay between these two properties is synergistic. Cationicity drives the peptide to its target, and hydrophobicity enables it to execute its disruptive function. This two-step mechanism allows for a broad spectrum of activity against various microorganisms. nih.gov

Significance of Secondary Structural Motifs (e.g., α-Helix, β-Sheet)

The three-dimensional conformation of LAP, particularly its secondary structural motifs, is integral to its antimicrobial function. While LAP is classified as a β-defensin, which are typically characterized by a β-sheet structure, studies on synthetic fragments of Bubalus bubalis LAP have revealed the presence of both β-sheets and α-helices. nih.gov

Circular dichroism spectroscopy of synthetic LAP fragments, such as LAP(23-55), LAP(42-64), and LAP(21-64), showed a predominant β-sheet structure, especially in a membrane-mimetic environment. nih.gov The adoption of a defined secondary structure upon interaction with the microbial membrane is a common feature of many antimicrobial peptides. This induced folding is thought to be crucial for their membrane-disrupting activity.

While the β-sheet is a prominent feature, some regions of LAP may also exhibit α-helical tendencies. nih.gov The presence of α-helical structures is significant as they are a common motif in many other antimicrobial peptides known to form pores in bacterial membranes. nih.gov The ability of LAP to adopt different secondary structures may contribute to its broad-spectrum activity and its ability to interact with diverse microbial membranes. The stability of these secondary structures, often reinforced by disulfide bonds, is essential for maintaining the peptide's functional conformation. nih.gov

Studies on Synthetic Analogs and Truncated Variants for Activity Enhancement

To explore and enhance the antimicrobial properties of LAP, researchers have synthesized various analogs and truncated versions of the peptide. researchgate.netveterinaryworld.org These studies aim to identify the minimal active domain of the peptide and to create derivatives with improved potency, stability, and selectivity.

A study on synthetic overlapping peptides from Bubalus bubalis LAP revealed that not all parts of the peptide are equally active. nih.gov Specifically, the fragments LAP(23-55), LAP(42-64), and LAP(21-64) demonstrated significant antibacterial activity, with LAP(23-55) being the most potent against Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Salmonella typhimurium. nih.gov In contrast, the N-terminal fragment LAP(1-26) and the full-length synthetic LAP(1-64) showed no antimicrobial activity, suggesting that the N-terminal portion may inhibit the peptide's function. nih.gov

These findings highlight that truncated variants can be more potent than the full-length peptide. The enhanced activity of certain fragments is likely due to a more favorable conformation or an improved balance of cationicity and hydrophobicity. The development of such synthetic analogs and truncated variants holds promise for the creation of novel antimicrobial agents with enhanced therapeutic potential. nih.gov

Interactive Data Table: Antimicrobial Activity of Synthetic LAP Fragments This table summarizes the relative antimicrobial potency of different synthetic fragments of Bubalus bubalis Lingual Antimicrobial Peptide.

Peptide FragmentRelative Antimicrobial PotencyKey Structural Feature
LAP(23-55)HighPredominantly β-sheet
LAP(42-64)ModeratePredominantly β-sheet
LAP(21-64)LowPredominantly β-sheet
LAP(1-26)InactiveN/A
LAP(1-64)InactiveN/A

Comparative and Evolutionary Research on Lingual Antimicrobial Peptide

Phylogenetic Analysis and Evolutionary Conservation

Phylogenetic analyses of Lingual Antimicrobial Peptide (LAP) and other related β-defensins have provided significant insights into their evolutionary history. Studies involving nucleotide and deduced amino acid sequences indicate that β-defensins from various ruminant species, including goats and cattle, form a single cluster. This suggests that these peptides likely evolved from a common ancestral gene through processes of gene duplication and subsequent diversification. researchgate.netresearchgate.net

The evolutionary conservation of key structural features is a hallmark of the β-defensin family, to which LAP belongs. A critical conserved feature is the presence of six cysteine residues at specific positions. nih.gov In goat LAP, for instance, these are found at positions 31, 38, 43, 53, 60, and 61. researchgate.net These cysteines form three intramolecular disulfide bonds, which are crucial for the peptide's three-dimensional structure and its microbicidal activity. nih.gov The disulfide bond connectivity for β-defensins is typically between the first and fifth cysteine (C1-C5), the second and fourth (C2-C4), and the third and sixth (C3-C6). nih.gov This specific arrangement is a defining characteristic that is maintained across species, underscoring its functional importance throughout evolution.

The broader evolutionary history of defensins suggests they are ancient components of the innate immune system, with origins tracing back over half a billion years. researchgate.net The diversification of β-defensins, including LAP, is thought to be driven by the selective pressures exerted by pathogens, leading to the development of a wide array of peptides with varied antimicrobial specificities. nih.gov

Comparative Studies with Other Host Defense Peptides and β-Defensins

This compound is a member of the β-defensin family, one of the major groups of antimicrobial peptides (AMPs) in mammals. nih.gov Host defense peptides are broadly classified based on their structure, with the main families being those with α-helical structures, β-sheet structures (like defensins), and those with extended or mixed structures. nih.gov

Comparison with other β-Defensins:

LAP shares significant homology with other epithelial β-defensins, such as Tracheal Antimicrobial Peptide (TAP) and Enteric β-Defensin (EBD). For example, goat LAP has shown a 70.8% amino acid homology with bovine TAP. researchgate.net The antimicrobial activity of bovine LAP and TAP has been found to be very similar. nih.gov Structurally, all β-defensins possess the characteristic six-cysteine motif and a predominantly β-sheet structure, which are fundamental to their function. nih.gov However, variations in the amino acid sequence outside of the conserved cysteines contribute to differences in their specific antimicrobial activities and tissue expression patterns.

Comparison with α-Defensins:

While both are part of the defensin (B1577277) family, β-defensins are distinct from α-defensins. The primary difference lies in the spacing and connectivity of their cysteine residues, which results in a different three-dimensional fold. nih.gov It is widely accepted that α-defensins evolved from β-defensins through gene duplication and subsequent diversification. researchgate.net

Comparison with Cathelicidins:

Cathelicidins represent another major family of mammalian AMPs. openbiochemistryjournal.com Unlike the β-sheet structure of defensins, cathelicidins, such as the human LL-37, typically adopt an α-helical conformation, particularly when interacting with microbial membranes. openbiochemistryjournal.com Their mechanism of action often involves the disruption and permeabilization of bacterial cell membranes. openbiochemistryjournal.comnih.gov While both LAP (a β-defensin) and cathelicidins are key components of the innate immune system and are often expressed in epithelial tissues, they represent distinct structural and evolutionary lineages of host defense peptides. openbiochemistryjournal.comresearchgate.net

Table 1: Comparison of this compound with Other Host Defense Peptides

Feature This compound (β-Defensin) α-Defensins Cathelicidins (e.g., LL-37)
Primary Structure Cationic peptide with a conserved six-cysteine motif. Cationic peptide with a different conserved six-cysteine motif. Generally linear, cationic, and amphipathic.
Secondary Structure Predominantly β-sheet. Predominantly β-sheet. Often α-helical in membrane environments.
Disulfide Bonds Three intramolecular bonds (C1-C5, C2-C4, C3-C6). Three intramolecular bonds (C1-C6, C2-C4, C3-C5). Typically lack cysteine residues and disulfide bonds.
Evolutionary Origin Ancient, with subsequent diversification in vertebrates. Evolved from β-defensins via gene duplication. A distinct evolutionary lineage of AMPs.
Primary Location Epithelial tissues, such as the tongue and mammary gland. Primarily found in neutrophils and Paneth cells. Found in neutrophils and expressed by various epithelial cells.

Interspecies Variations and Similarities (e.g., Bovine, Bubaline)

Significant similarities in this compound have been observed among closely related species, particularly between bovine (cattle) and bubaline (buffalo) species. Research has demonstrated a very high degree of sequence identity at both the genetic and protein levels.

A study on the β-defensin expressed in the teat mucosal layer of the water buffalo (Bubalus bubalis) identified it as the bubaline homolog of LAP. The cloned full-length cDNA was found to have a 100% nucleotide identity with bovine LAP. nih.gov At the amino acid level, the sequence identity was 98.5%. nih.gov This remarkable conservation suggests a functionally critical and evolutionarily constrained role for LAP in these species. The deduced bubaline LAP consists of a putative 64-residue peptide, which includes a 21-amino acid signal peptide, a characteristic feature of secreted proteins. nih.gov

Comparisons with other ruminants also show a high degree of homology. For instance, goat LAP shares a 72.3% amino acid homology with cattle LAP. researchgate.net The LAP gene from local cattle in Assam, India (Bos indicus), has been characterized and also shows the conserved six cysteine residues and a total of 64 predicted amino acids. arccjournals.com These findings collectively indicate that while minor variations exist, the core structure and sequence of LAP are highly conserved among ruminant species.

Table 2: Interspecies Homology of this compound

Species Comparison Nucleotide Identity (%) Amino Acid Identity/Homology (%) Reference
Bubaline LAP vs. Bovine LAP 100% 98.5% nih.gov
Bos indicus LAP vs. Bos taurus LAP 97.4% 93.8% researchgate.net
Goat LAP vs. Cattle LAP Not specified 72.3% researchgate.net
Goat LAP vs. Goat BD1 Not specified 98.5% researchgate.net
Goat LAP vs. Goat EBD Not specified 87.7% researchgate.net
Goat LAP vs. Cattle TAP Not specified 70.8% researchgate.net

Advanced Methodologies in Lingual Antimicrobial Peptide Studies

Molecular Biology Techniques (e.g., Real-time PCR, Gene Expression Profiling)

Molecular biology techniques are fundamental to understanding the genetic regulation and expression of Lingual Antimicrobial Peptide. Real-time Polymerase Chain Reaction (RT-PCR) and gene expression profiling have been instrumental in quantifying LAP mRNA levels in various tissues and under different physiological conditions.

One key area of research has been the expression of LAP in bovine mammary tissue, particularly in the context of mastitis. Studies have utilized real-time PCR to investigate the link between bacterial infection and LAP gene expression. For instance, a positive correlation has been established between the somatic cell count in milk, an indicator of inflammation, and the expression of LAP mRNA. This suggests that LAP plays a significant role in the innate immune response to mammary gland infections. nih.gov

In such studies, total RNA is extracted from tissue samples, and primers specific to the LAP gene are designed for PCR amplification. The use of SYBR Green I dye allows for the detection of the amplified product in real time, enabling quantification of the initial mRNA template. Dissociation curves are typically run post-amplification to ensure the specificity of the product. nih.gov

In situ hybridization is another powerful technique used to localize LAP mRNA within tissues. This method has demonstrated that LAP mRNA is expressed in the epithelial cells of mastitic tissue, including the ductal linings and alveoli. nih.gov This cellular-level localization provides critical insights into the specific cell types responsible for producing LAP during an immune response.

Table 1: Molecular Biology Techniques in LAP Research

Technique Application in LAP Studies Key Findings Reference
Real-time PCR Quantification of LAP mRNA in bovine mammary tissue. Positive correlation between somatic cell count and LAP expression during mastitis. nih.gov
In situ Hybridization Localization of LAP mRNA in bovine mammary tissue sections. LAP mRNA is expressed in epithelial cells of ductal linings and alveoli in mastitic tissue. nih.gov

| cDNA Cloning and Sequencing | Characterization of the LAP gene from various species. | Determined the 195 bp cDNA of LAP in buffalo, encoding 64 amino acids. veterinaryworld.org | veterinaryworld.orgarccjournals.com |

Immunological Techniques (e.g., Immunolocalization, Western Blotting)

Immunological techniques are essential for detecting and localizing the LAP protein itself within tissues and biological fluids. These methods rely on the high specificity of antibodies raised against LAP.

Immunolocalization, often performed using immunohistochemistry, has been successfully used to demonstrate the presence of LAP in the epithelial cells of both infected and non-infected alveoli in the bovine mammary gland. nih.gov This finding indicates a constitutive presence of the peptide, which may be upregulated during infection. The specificity of the LAP antibody is a critical factor and is typically validated through competitive immunoassays and Western blotting. nih.gov

Western blotting is a standard technique to identify LAP in tissue extracts and milk. Studies have revealed the presence of LAP in mammary alveolar tissue and have also detected immunoreactive bands in bovine milk, suggesting that LAP is secreted and may contribute to the antimicrobial properties of milk. nih.govnih.gov Interestingly, Western blotting has identified multiple bands for LAP in milk (around 8, 14, and 17 kDa), which may represent different post-translationally modified forms of the peptide. nih.gov

Table 2: Immunological Detection of this compound

Technique Sample Type Purpose Key Findings Reference
Immunohistochemistry Bovine mammary gland tissue sections To determine the cellular location of LAP protein. LAP is localized in the epithelium of both non-infected and infected alveoli. nih.gov
Western Blotting Bovine mammary alveolar tissue extract To confirm the presence of LAP peptide. Detected the presence of the LAP peptide in the tissue. nih.gov
Western Blotting Bovine milk eluate To identify LAP and its potential forms in milk. Immunoreactive bands were observed around 8, 14, and 17 kDa. nih.gov

| Competitive Immunoassay | Bovine milk eluate | To confirm the specificity of the LAP antibody and detect LAP. | An increase in synthetic LAP concentration suppressed the optical density, confirming antibody specificity and peptide presence. | nih.govnih.gov |

Cell Culture Models for Expression and Functional Analysis

While in vivo studies provide a systemic view, cell culture models offer a controlled environment to study the expression and function of LAP at the cellular and molecular level. Although specific cell culture models exclusively for LAP are not extensively detailed in the provided search results, the general principles for antimicrobial peptide research are applicable.

Prokaryotic expression systems, such as Escherichia coli, are commonly used to produce recombinant LAP for functional studies. This allows for the generation of larger quantities of the peptide for antimicrobial susceptibility testing and structural analysis.

Epithelial cell lines can be used to study the regulation of LAP gene expression in response to various stimuli, such as bacterial components like lipopolysaccharide (LPS) or whole pathogens. Researchers can transfect these cells with reporter constructs containing the LAP promoter to identify key regulatory elements and transcription factors. Furthermore, such models are invaluable for assessing the peptide's impact on host cell functions, such as cytokine production and cell migration, which are crucial aspects of the innate immune response.

Animal Models for Host Defense Research (Excluding Clinical Human Trials)

Animal models are indispensable for understanding the in vivo role of this compound in host defense against infections. The bovine model of mastitis has been a primary focus of LAP research.

Intramammary infusion of bacterial pathogens or their components, such as lipopolysaccharide (LPS), in dairy cows is a common experimental model. These studies have shown that LAP expression is induced in response to infection. nih.govnih.gov For example, after an LPS challenge, LAP concentrations in milk were significantly elevated within 3 hours, highlighting a rapid response as part of the innate immune system. nih.govresearchgate.net

These models allow researchers to correlate the expression and concentration of LAP with the clinical progression of the infection and other immune markers. While the bovine mastitis model is the most prominent, the fundamental role of beta-defensins like LAP in epithelial defense suggests their importance in other animal models of mucosal infection, such as those involving the respiratory or gastrointestinal tracts. pnas.org For instance, research on tracheal antimicrobial peptide (TAP), another bovine beta-defensin, has utilized intratracheal instillation of bacteria to demonstrate localized upregulation of the peptide at the site of infection. nih.gov

Biophysical Methods for Structural Characterization (e.g., Circular Dichroism Spectroscopy)

Understanding the three-dimensional structure of LAP is crucial for elucidating its mechanism of action. Biophysical methods, particularly Circular Dichroism (CD) spectroscopy, are employed to determine the secondary structure of the peptide.

CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the peptide's conformation. mdpi.com Studies on synthetic analogs of Bubalus bubalis LAP have used CD spectroscopy to reveal their secondary structures in different environments. nih.gov These analyses showed that active LAP fragments predominantly adopt a beta-sheet structure, with a smaller alpha-helical component. nih.gov

The environment significantly influences the peptide's structure. For example, in a membrane-mimetic solvent like sodium dodecyl sulfate (B86663) (SDS), the beta-sheet content of LAP analogs was highest. nih.gov This is significant because many antimicrobial peptides are unstructured in aqueous solution and fold into their active conformation upon interacting with microbial membranes. mdpi.com

Table 3: Secondary Structure of Bubalus bubalis LAP Analogs by Circular Dichroism

Peptide Analog Predominant Structure in Solution Structural Changes in Membrane-Mimetic (SDS) Solution Reference
LAP(23-55) Beta-sheet Highest beta-structure content nih.gov
LAP(42-64) Beta-sheet Highest beta-structure content nih.gov

| LAP(21-64) | Beta-sheet | Highest beta-structure content | nih.gov |

Advanced In Vitro Antimicrobial Susceptibility Testing

A critical aspect of LAP research is to determine its antimicrobial activity against a spectrum of pathogens. Advanced in vitro antimicrobial susceptibility testing methods are used to quantify the peptide's efficacy.

The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency, representing the lowest concentration of the peptide that inhibits the visible growth of a microorganism. Broth microdilution assays are commonly used to determine MIC values. Studies on synthetic LAP analogs have determined their MICs against various Gram-positive and Gram-negative bacteria. nih.gov

Other methods, such as radial diffusion assays and colony-forming unit (CFU) enumeration, provide further evidence of antimicrobial activity. In a radial diffusion assay, the peptide is placed in a well on an agar (B569324) plate seeded with bacteria, and the diameter of the zone of inhibition is measured. CFU enumeration involves incubating bacteria with the peptide and then plating dilutions to count the number of surviving colonies, providing a quantitative measure of killing. nih.gov These assays have confirmed the antimicrobial activity of LAP isolated from bovine milk against E. coli. nih.gov

Table 4: In Vitro Antimicrobial Activity of this compound Analogs

Peptide Analog Target Microorganism MIC (Minimum Inhibitory Concentration) Reference
LAP(23-55) Staphylococcus aureus Lowest among tested analogs nih.gov
Listeria monocytogenes Lowest among tested analogs nih.gov
Escherichia coli Lowest among tested analogs nih.gov
Salmonella typhimurium Lowest among tested analogs nih.gov
LAP(42-64) Staphylococcus aureus Intermediate among tested analogs nih.gov

| LAP(21-64) | Staphylococcus aureus | Highest among tested analogs | nih.gov |

Emerging Research Avenues and Future Directions for Lingual Antimicrobial Peptide

Unraveling Complex and Multifaceted Biological Functions

Beyond its established role as a direct antimicrobial agent, future research is focused on elucidating the broader biological functions of Lingual Antimicrobial Peptide. The current understanding suggests that like other β-defensins, LAP's contributions to host defense are not limited to the direct killing of microbes but extend to immunomodulatory activities that are crucial for tissue homeostasis and response to injury. ubc.camdpi.com

Immunomodulatory and Anti-Inflammatory Effects: A significant area of investigation is the immunomodulatory capacity of LAP. Antimicrobial peptides are known to modulate the immune response by influencing the production of cytokines and chemokines, thereby orchestrating the recruitment and activation of immune cells. nih.govmdpi.com Research into other β-defensins has shown they can regulate the activity of a wide range of immune cells, including monocytes, macrophages, and T cells. nih.gov Future studies will likely focus on whether LAP can similarly influence the inflammatory cascade, potentially dampening excessive inflammation while enhancing protective immune responses. Some antimicrobial peptides have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. nih.gov

Wound Healing and Tissue Regeneration: The role of antimicrobial peptides in wound healing and tissue repair is another promising research frontier. mdpi.comnih.gov Various antimicrobial peptides have been demonstrated to promote the migration and proliferation of keratinocytes and fibroblasts, essential processes for wound closure and tissue regeneration. nih.govfrontiersin.org For instance, some synthetic antimicrobial peptides have been shown to upregulate the expression of growth factors like Epidermal Growth Factor (EGF) and Fibroblast Growth Factor-2 (FGF-2), while downregulating Transforming Growth Factor-β1 (TGF-β1), thereby promoting the repair of mucosal ulcers. nih.gov Investigating whether LAP possesses similar capabilities could open new avenues for its therapeutic application in tissue regeneration.

Interactive Table: Multifaceted Biological Functions of β-Defensins Relevant to LAP Research

Biological FunctionResearch Findings on Related β-DefensinsPotential Implication for this compound (LAP)
Immunomodulation Human β-defensins (hBDs) regulate the activity of monocytes/macrophages, dendritic cells, and T cells. nih.govLAP may play a crucial role in orchestrating the local immune response in the oral cavity and other mucosal surfaces.
Anti-Inflammatory Activity Some antimicrobial peptides can suppress pro-inflammatory signaling pathways like NF-κB. nih.govLAP could contribute to the resolution of inflammation following infection or injury.
Wound Healing hBD-2 and hBD-3 stimulate intestinal and corneal epithelial cell migration and proliferation. nih.govLAP may be involved in the maintenance and repair of oral mucosal integrity.
Tissue Regeneration Synthetic peptides have been shown to promote the expression of growth factors essential for tissue repair. nih.govLAP could be a potential therapeutic agent for promoting the healing of oral lesions.

Understanding Differential Regulatory Networks

The expression of this compound is tightly regulated, ensuring its availability at sites of infection or inflammation. A key area of future research is to fully map the intricate regulatory networks that control LAP gene expression in different tissues and under various stimuli.

Transcriptional Regulation by Inflammatory Stimuli: It is well-established that the expression of many β-defensins, including the bovine Tracheal Antimicrobial Peptide (TAP), a close relative of LAP, is induced by bacterial components like lipopolysaccharide (LPS) and pro-inflammatory cytokines. nih.govasm.orgnih.gov This induction is primarily regulated at the transcriptional level. nih.govnih.gov Studies on TAP have identified consensus binding sites for the transcription factors Nuclear Factor-kappa B (NF-κB) and Nuclear Factor Interleukin-6 (NF-IL-6) in the gene's promoter region, which are crucial for mediating its induction by LPS. nih.govasm.orgnih.gov Given the similarities between β-defensin genes, it is highly probable that NF-κB and other inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, are also pivotal in regulating LAP expression. nih.govresearchgate.netmdpi.com

Role of Autocrine and Paracrine Signaling: Recent findings suggest that the expression of bovine β-defensins, including LAP, in response to bacteria is regulated by the autocrine production of Tumor Necrosis Factor-alpha (TNF-α). physiology.org This indicates a feedback loop where initial immune recognition leads to the production of cytokines that further amplify the expression of antimicrobial peptides. Understanding these local signaling circuits is essential for a complete picture of LAP regulation.

Interactive Table: Key Regulators of β-Defensin Expression

Regulatory FactorMechanism of ActionRelevance to this compound (LAP)
Lipopolysaccharide (LPS) Induces transcriptional activation of β-defensin genes. nih.govnih.govA primary trigger for LAP expression during Gram-negative bacterial infections.
NF-κB A key transcription factor that binds to the promoter of β-defensin genes to initiate transcription. nih.govnih.govresearchgate.netLikely a central regulator of LAP expression in response to inflammatory signals.
NF-IL-6 A transcription factor that may work in concert with NF-κB to regulate β-defensin expression. nih.govnih.govPotentially involved in the fine-tuning of LAP expression.
TNF-α Acts as an autocrine/paracrine signal to amplify β-defensin expression. physiology.orgPart of a local feedback mechanism to enhance LAP production at sites of inflammation.
MAPK Pathway A signaling cascade that can be activated by various stimuli to regulate gene expression, including that of antimicrobial peptides. nih.govmdpi.comMay be involved in the upstream signaling that leads to the activation of transcription factors for LAP.

Exploration of Novel Interacting Partners and Signaling Pathways

A critical step in fully understanding the multifaceted functions of this compound is the identification of its interacting partners and the downstream signaling pathways it modulates. While the direct interaction of LAP with microbial membranes is a key aspect of its antimicrobial activity, its interactions with host cell components are likely to mediate its immunomodulatory and other biological effects.

Host Cell Receptors: A major avenue of future research is the identification of specific host cell receptors for LAP. Other antimicrobial peptides are known to interact with cell surface receptors such as Toll-like receptors (TLRs) and G-protein coupled receptors to modulate cellular responses. nih.gov The interaction of β-defensins with these receptors can trigger a variety of cellular events, including chemotaxis, cytokine release, and cell proliferation. nih.gov Identifying the specific receptors that LAP binds to on immune and epithelial cells will be crucial to unraveling the molecular mechanisms behind its immunomodulatory functions.

Intracellular Signaling Cascades: Upon binding to its putative receptors, LAP is expected to activate intracellular signaling cascades. Based on the functions of other β-defensins, these could include pathways like NF-κB, MAPK, and phosphoinositide 3-kinase (PI3K). nih.govnih.gov Future research will need to employ techniques such as phosphoproteomics and kinase activity assays to delineate the specific signaling pathways activated by LAP in different cell types. This will provide a detailed understanding of how LAP translates an extracellular signal into a specific cellular response.

Proteomic Approaches to Identify Interacting Partners: The use of advanced proteomic techniques, such as co-immunoprecipitation coupled with mass spectrometry, will be invaluable in identifying novel interacting partners of LAP. nih.govmdpi.comnih.gov These partners could be other proteins in the extracellular matrix, on the cell surface, or within the cell. The identification of such partners will provide a more comprehensive view of the cellular machinery with which LAP interacts and will likely reveal novel biological functions. nih.gov

Interactive Table: Potential Avenues for Exploring LAP Interactions and Signaling

Research AreaExperimental ApproachPotential Discoveries
Receptor Identification Ligand-receptor binding assays, affinity chromatography, and functional screening with receptor libraries.Identification of specific host cell receptors for LAP, providing a molecular basis for its immunomodulatory effects.
Signaling Pathway Analysis Western blotting for phosphorylated signaling proteins, kinase activity assays, and use of specific pathway inhibitors.Delineation of the downstream signaling cascades activated by LAP, such as NF-κB, MAPK, and PI3K pathways. nih.govnih.gov
Interactome Mapping Co-immunoprecipitation, pull-down assays followed by mass spectrometry, and yeast two-hybrid screening. nih.govmdpi.comnih.govDiscovery of novel protein partners of LAP, which could reveal new biological functions and regulatory mechanisms.

Q & A

Q. How can LAP expression be confirmed in specific tissues, and what molecular techniques are recommended for validation?

To validate LAP expression, researchers can use RT-PCR to amplify cDNA from tissue-specific RNA (e.g., reproductive tract epithelia) and perform sequence alignment against known LAP sequences (e.g., bovine tongue LAP, which shares 100% identity with buffalo LAP). Phylogenetic analysis can further distinguish LAP from other β-defensins . Immunohistochemistry or ELISA (competitive/sandwich assays) using species-specific antibodies can quantify protein levels. For ELISA, ensure proper dilution of samples and use 4-parameter logistic regression for standard curve fitting .

Q. What methodologies are suitable for quantifying LAP in biological samples, and how should data be analyzed?

Competitive or sandwich ELISA is recommended for quantification. Key steps include:

  • Coating plates with purified anti-LAP antibodies.
  • Competing endogenous LAP with biotin-labeled LAP for binding.
  • Using HRP-streptavidin and TMB substrate for detection (OD450 nm). Data analysis requires normalization to standard curves and dilution factors. Curve Expert 1.3 or similar software improves accuracy in dose-response modeling .

Q. How can LAP sequences be compared across species to infer evolutionary conservation and functional relevance?

Utilize databases like APD3, LAMP, or CAMPR4 to retrieve LAP homologs. Perform multiple sequence alignment (e.g., Clustal Omega) to identify conserved residues (e.g., cationic amino acids). Phylogenetic trees constructed via maximum likelihood methods can reveal evolutionary divergence from other β-defensins .

Advanced Research Questions

Q. How can computational tools like deep learning improve the design of LAP derivatives with enhanced antimicrobial activity?

Pre-trained language models (e.g., ESM-2) or frameworks like AMPredictor can generate peptide variants by learning sequence-activity relationships. Validate candidates using molecular dynamics (MD) simulations to assess membrane interaction (e.g., hydrophobic moment, charge distribution). Experimental validation via MIC assays against Gram-positive/negative bacteria is critical .

Q. How should researchers resolve contradictions in LAP’s reported immunomodulatory vs. direct antimicrobial efficacy?

Conflicting results may arise from differences in experimental conditions (e.g., peptide concentration, bacterial load). Address this by:

  • Standardizing assays (e.g., CLSI guidelines for MIC determination).
  • Using co-culture models (e.g., epithelial cells + pathogens) to mimic in vivo conditions.
  • Profiling cytokine release (e.g., IL-6, TNF-α) to quantify immunomodulatory effects .

Q. What in silico tools are available to predict LAP’s interaction with microbial membranes, and how reliable are these predictions?

Tools like CAMP’s AMP prediction module (SVM/RF models) or LMPred can forecast membrane disruption potential. Pair these with helical wheel projections (e.g., HeliQuest) to visualize hydrophobic/charged domains. Cross-validate predictions with circular dichroism (CD) spectroscopy to confirm α-helical structures in membrane-mimetic environments .

Q. What strategies can optimize LAP’s stability and bioavailability for in vivo applications?

  • Cyclization : Introduce disulfide bonds to reduce protease susceptibility.
  • Lipidation : Modify N-terminus with fatty acids to enhance membrane integration.
  • Hybrid design : Fuse LAP with cell-penetrating peptides (CPPs) for intracellular targeting. Validate stability via serum incubation assays and HPLC quantification of degradation .

Methodological Resources

  • Databases : APD3 (natural/synthetic AMPs), CAMPR4 (natural/synthetic AMPs with prediction tools), UniProt (non-AMP negative controls) .
  • Experimental Protocols : Competitive ELISA (50 µL/well sample volume), RT-PCR for tissue-specific expression .
  • Computational Tools : AMPredictor (activity prediction), HeliQuest (structural analysis), GROMACS (MD simulations) .

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